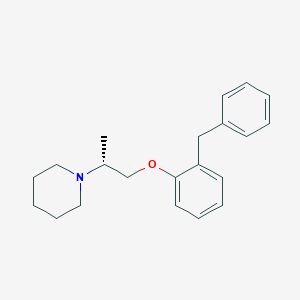
Benproperine, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-benproperine is a chiral compound used primarily as an antitussive agent. It is the enantiomer of benproperine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its effectiveness in suppressing coughs without the sedative effects commonly associated with other antitussive medications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-benproperine typically involves the resolution of racemic benproperine or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures and specific solvents to ensure the selectivity and yield of the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-benproperine may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods are optimized to produce high yields of the enantiomer with minimal impurities. The choice of method depends on factors such as cost, efficiency, and the required purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-benproperine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
®-benproperine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the development of new antitussive medications and other therapeutic agents.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of ®-benproperine involves its interaction with specific receptors in the central nervous system. It acts on the cough center in the brainstem to suppress the cough reflex. The molecular targets include various neurotransmitter receptors and ion channels that modulate neuronal activity. The pathways involved in its action are complex and involve multiple steps of signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benproperine: The racemic mixture containing both ®- and (S)-enantiomers.
Dextromethorphan: Another antitussive agent with a different mechanism of action.
Codeine: An opioid antitussive with sedative effects.
Uniqueness
®-benproperine is unique in its ability to suppress coughs without causing sedation, making it a preferred choice for patients who need to avoid drowsiness. Its chiral nature also allows for more targeted interactions with biological receptors, potentially leading to fewer side effects compared to non-chiral or racemic compounds.
Propriétés
Numéro CAS |
124678-30-4 |
|---|---|
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-[(2R)-1-(2-benzylphenoxy)propan-2-yl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m1/s1 |
Clé InChI |
JTUQXGZRVLWBCR-GOSISDBHSA-N |
SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
SMILES isomérique |
C[C@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
SMILES canonique |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















